molecular formula C7H7FN2O3 B1485326 3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid CAS No. 2091525-93-6

3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

Cat. No.: B1485326
CAS No.: 2091525-93-6
M. Wt: 186.14 g/mol
InChI Key: BNOMNEVKDBSZQA-UHFFFAOYSA-N
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Description

3-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a fluorinated pyrazolo[3,2-b][1,3]oxazine derivative. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to an oxazine ring, and a fluorine atom at the 3-position. The presence of the carboxylic acid group at the 2-position makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a fluorinated pyrazole derivative with a suitable oxazine precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The compound can be reduced to remove the fluorine atom, resulting in a different functional group.

  • Substitution: The fluorine atom can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Hydroxyl groups, amines, and other reduced derivatives.

  • Substitution: Fluorinated or non-fluorinated analogs with different functional groups.

Scientific Research Applications

3-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study biological processes and pathways, particularly those involving fluorinated molecules.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

3-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is unique due to its fluorinated structure and the presence of the carboxylic acid group. Similar compounds include:

  • 3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

  • 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine: Lacks the fluorine atom and carboxylic acid group.

Properties

IUPAC Name

3-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c8-4-5(7(11)12)9-10-2-1-3-13-6(4)10/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOMNEVKDBSZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C(=N2)C(=O)O)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
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3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
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3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
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3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
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3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
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3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

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